2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Crystallographic Analysis

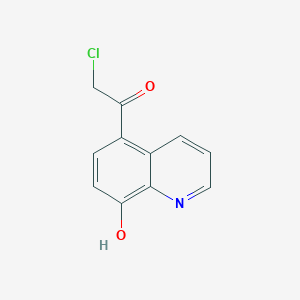

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is a heterocyclic compound featuring a quinoline backbone substituted with a hydroxyl group at the 8-position and a chloro-substituted ethanone group at the 5-position. The molecular architecture comprises:

- Quinoline core : A bicyclic aromatic system with nitrogen at position 1 and oxygen at position 8.

- Ethanone moiety : A chloroacetyl group (Cl–C(=O)–CH₂–) attached to the 5-carbon of the quinoline ring.

The planar structure of the quinoline moiety is stabilized by resonance between the aromatic π-system and the lone pairs of the nitrogen and oxygen atoms. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom further enhances structural rigidity.

Crystallographic data for this compound remain limited, but analogous 8-hydroxyquinoline derivatives exhibit monoclinic or orthorhombic packing motifs. For example, 8-hydroxyquinoline itself forms centrosymmetric dimers via O–H⋯N hydrogen bonds, with π–π stacking interactions stabilizing the lattice. The ethanone substituent in the target compound may disrupt such interactions, potentially altering crystal packing compared to unsubstituted 8-hydroxyquinoline.

Spectroscopic Profiling (IR, NMR, UV-Vis)

Infrared (IR) Spectroscopy

Key absorption bands in the IR spectrum include:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3200–3500 | O–H (stretch) |

| 1680–1720 | C=O (stretch) |

| 600–800 | C–Cl (stretch) |

| 1500–1600 | C=C (aromatic ring) |

The broad O–H stretch indicates hydrogen bonding, while the C=O peak confirms the ketone functionality. The C–Cl absorption is characteristic of the chloro substituent.

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline C-5 (CH₂–C=O) | 4.5–5.0 | Singlet |

| Quinoline C-2/C-3 (aromatic) | 7.2–7.8 | Multiplet |

| Quinoline C-6/C-7 (aromatic) | 8.0–8.5 | Multiplet |

| Hydroxyl (O–H) | 12.0–14.0 | Broad singlet |

The deshielded O–H proton appears as a broad peak due to hydrogen bonding. The ethanone CH₂ group shows a singlet, consistent with a lack of neighboring protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption in the UV region:

| λmax (nm) | Assignment |

|---|---|

| 250–300 | π→π* (quinoline ring) |

| 320–350 | n→π* (C=O) |

The extended conjugation of the quinoline system and ethanone group shifts absorption maxima to longer wavelengths compared to unsubstituted quinolines.

Thermodynamic Stability and Solubility Behavior

Thermodynamic Stability :

- Melting Point : ~189°C (EvitaChem data)

- Solubility : High solubility in organic solvents (e.g., chloroform, dichloromethane) due to the hydrophobic quinoline core. Limited water solubility (μg/mL range) due to the absence of polar functional groups beyond the hydroxyl group.

Comparative Solubility :

| Solvent | Solubility (g/L) |

|---|---|

| Methanol | High |

| Ethanol | Moderate |

| Water | Low |

The ethanone group’s electron-withdrawing effect reduces solubility in polar solvents compared to 8-hydroxyquinoline derivatives without acyl substituents.

Comparative Analysis with Related 8-Hydroxyquinoline Derivatives

Structural and Functional Contrasts :

| Property | This compound | 5-Chloro-8-hydroxyquinoline |

|---|---|---|

| Substitution Pattern | 5-Cl, 8-OH, ethanone at C-5 | 5-Cl, 8-OH |

| Melting Point | 189°C | 122–124°C |

| C=O Reactivity | High (chloroacetyl group) | Low (no ketone) |

| Solubility in Water | Low | Slightly higher |

Reactivity Differences : The ethanone group enables nucleophilic acyl substitution reactions (e.g., with amines), whereas 5-chloro-8-hydroxyquinoline lacks this reactivity. The chloro substituent in both compounds enhances electrophilicity at the C-5 position, facilitating further functionalization.

Properties

IUPAC Name |

2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-6-10(15)7-3-4-9(14)11-8(7)2-1-5-13-11/h1-5,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMNIRANZDQCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540498 | |

| Record name | 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99973-51-0 | |

| Record name | 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone typically involves the reaction of 8-hydroxyquinoline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere at room temperature to ensure the stability of the reactants and products. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxy group can be oxidized to form quinone derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of amides or thioethers.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that 8-hydroxyquinoline derivatives, including 2-chloro-1-(8-hydroxyquinolin-5-YL)ethanone, possess significant antimicrobial properties. They have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific aryl groups have shown potent activity against Staphylococcus aureus and Pseudomonas aeruginosa .

- Antiviral Activity : Research has indicated that certain derivatives of 8-hydroxyquinoline can inhibit viral replication. For example, compounds derived from 8-hydroxyquinoline have been evaluated for their activity against dengue virus, showing promising results in vitro .

- Anticancer Activity : The compound's structure allows it to interact with cellular mechanisms involved in cancer progression. Some studies have highlighted its potential to induce apoptosis in cancer cells and inhibit tumor growth .

Therapeutic Uses

The potential therapeutic applications of this compound are vast:

- Respiratory Diseases : As indicated in patent literature, derivatives of 8-hydroxyquinoline may be formulated into medications targeting respiratory conditions by acting as muscarinic receptor antagonists and β2 adrenergic receptor agonists .

- Infectious Diseases : Given its antimicrobial and antiviral properties, the compound could be developed into treatments for various infections, including those caused by resistant bacterial strains or viral pathogens such as dengue and potentially COVID-19 .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is primarily attributed to its ability to interact with biological molecules. The hydroxyquinoline moiety can chelate metal ions, disrupting essential metal-dependent processes in microorganisms and cancer cells . Additionally, the compound can interfere with DNA synthesis and repair mechanisms, leading to cell death .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone, differing in substituents or heterocyclic cores:

Key Observations :

Comparisons :

- Indole Derivatives: 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone was synthesized at 90°C for 2–5 days in dichloroethane, yielding 11–23% .

- Tetrazole Derivatives: 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanones were obtained via chloroacetyl chloride and tetrazole intermediates in acetonitrile .

Physical and Chemical Properties

| Property | This compound | 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 2-Chloro-1-(indolin-5-yl)ethanone |

|---|---|---|---|

| Molecular Weight (g/mol) | 221.64 | 200.62 | 232.11 |

| Melting Point (°C) | Not reported | 97–98 | Not reported |

| XLogP3 | 2.6 | 2.1 (estimated) | 2.8 |

| Hydrogen Bond Acceptors | 3 | 3 | 2 |

Notes:

- Melting points for hydroxyacetophenone derivatives range from 97–110°C, influenced by crystallinity and substituent polarity .

- Higher XLogP3 values correlate with enhanced membrane permeability, favoring antimicrobial activity .

Biological Activity

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, a compound featuring an 8-hydroxyquinoline moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and neuroprotective properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈ClN₁O₂

- Molecular Weight : 221.64 g/mol

- CAS Number : 99973-51-0

The presence of a chloro group and a hydroxyl group enhances the compound's reactivity and biological interactions. Its ability to chelate metal ions is particularly significant in its biological activity.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, demonstrating significant inhibitory effects against various bacterial strains.

Research Findings

- Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values often in the low micromolar range, suggesting potent antimicrobial activity.

- Testing Methods : Researchers typically employ broth or agar dilution methods to assess efficacy against bacterial strains such as E. coli, S. aureus, and P. aeruginosa .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 1 × 10⁻⁴ |

| S. aureus | 1 × 10⁻⁴ |

| P. aeruginosa | 1 × 10⁻⁴ |

Anticancer Activity

The compound’s potential in oncology is attributed to its ability to induce apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) : The interaction with metal ions leads to ROS generation, contributing to cytotoxic effects on cancer cell lines.

- Cell Viability Assays : Methods such as MTT assays are used to evaluate cytotoxicity, revealing promising IC50 values for various cancer types .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 18 |

Neuroprotective Effects

Research indicates that this compound may have implications in neurodegenerative diseases such as Alzheimer’s.

Findings

- Chelation of Metal Ions : The compound can modulate metal ion levels, potentially reducing amyloid-beta aggregation associated with Alzheimer’s pathology .

- In Vitro Studies : Neuronal cell cultures treated with the compound showed reduced aggregation of amyloid-beta, suggesting a protective effect against neurodegeneration.

Case Studies

Several studies have highlighted the biological activities of related compounds in the same class:

- Antimicrobial Efficacy : A study reported that derivatives of 8-hydroxyquinoline exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

- Anticancer Potential : Another research indicated that modifications to the quinoline structure enhanced cytotoxicity against breast cancer cells, with derivatives showing improved potency compared to the parent compound .

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone?

A common approach involves alkylation of hydroxyquinoline derivatives with 2-chloroacetyl chloride. For example, analogous compounds like 2-chloro-1-(3-chlorophenyl)ethanone are synthesized via acylation of substituted anilines with 2-chloroacetyl chloride in a biphasic system (DCM/NaOH) at 0°C . Purification typically employs column chromatography or recrystallization, with yields ranging from 44% to 78% depending on substituents. Characterization via , , and NMR, alongside LC/MS, is critical to confirm structural integrity .

Q. How is the purity of this compound validated in research settings?

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. For structurally similar compounds, reverse-phase HPLC with UV detection (e.g., 254 nm) is used, achieving >98% purity thresholds. Elemental analysis (C, H, N) further validates stoichiometric composition .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, chloroacetone CHCl at δ 4.2–4.5 ppm).

- : Confirms carbonyl (C=O) at ~190–200 ppm and chlorinated carbons at ~40–50 ppm.

- IR Spectroscopy: Detects C=O stretches (~1700 cm) and hydroxyl groups (~3200–3500 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective reduction of the ketone group?

Biocatalytic reduction using Acinetobacter sp. strains under controlled pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate buffer) achieves >99.9% stereoselectivity. For example, pH 7.6 maximizes yield (56.2%) while maintaining enantiomeric excess (ee) .

| pH | Ionic Strength (M) | Yield (%) | ee (%) |

|---|---|---|---|

| 6.0 | 0.05 | 42.1 | 99.9 |

| 7.6 | 0.20 | 56.2 | 99.9 |

Q. How do conflicting crystallographic data arise in structural studies of halogenated ethanones?

Discrepancies in bond angles or torsional parameters may stem from:

Q. What strategies resolve contradictory antimicrobial activity data across studies?

Variability in MIC (Minimum Inhibitory Concentration) values can arise from:

- Strain-specific resistance: Use standardized strains (e.g., ATCC controls).

- Solvent effects: DMSO concentration should not exceed 1% v/v to avoid cytotoxicity .

- Bioassay protocols: Broth microdilution (CLSI guidelines) reduces inter-lab variability .

Methodological Considerations

Q. How is computational modeling applied to predict reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack. Solvent effects (PCM model) refine reaction pathways for SN displacements .

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

- Exothermic reactions: Use controlled addition of 2-chloroacetyl chloride to prevent thermal degradation.

- Byproduct formation: Monitor intermediates via TLC/HPLC to isolate desired product early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.